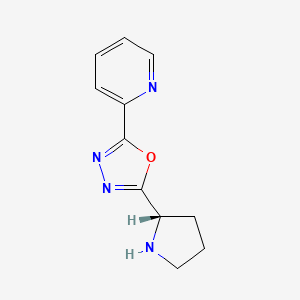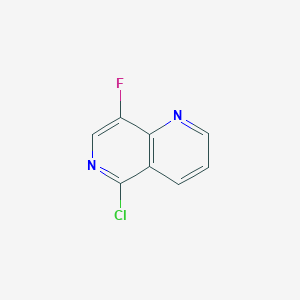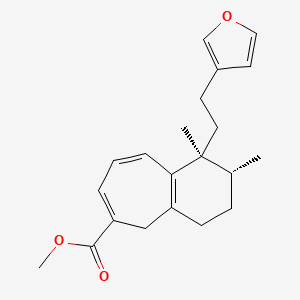
(+-)Epichlorohydrin-epoxy-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Epichlorohydrin-epoxy-d3 is a deuterated form of epichlorohydrin, a highly reactive organic compound. It is characterized by the presence of an epoxide ring and a chlorine atom, which makes it versatile in various chemical reactions. The deuterium labeling is often used in scientific research to trace the compound’s behavior in different reactions and environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Epichlorohydrin-epoxy-d3 typically involves the deuteration of epichlorohydrin. One common method is the epoxidation of allyl chloride with deuterated hydrogen peroxide in an organic solvent, using a heterogeneous catalyst . This method is promising for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.
Chemical Reactions Analysis
Types of Reactions
(±)-Epichlorohydrin-epoxy-d3 undergoes various types of reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by acids, bases, or nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild conditions.
Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to open the epoxide ring. These reactions can be carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include glycidol, glycidyl ethers, and glycidyl amines.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.
Scientific Research Applications
(±)-Epichlorohydrin-epoxy-d3 is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its reactivity and deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Mechanism of Action
The mechanism of action of (±)-Epichlorohydrin-epoxy-d3 involves its high reactivity due to the presence of the epoxide ring and the chlorine atom. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: The non-deuterated form, widely used in similar applications.
Glycidol: Another epoxide compound with similar reactivity but without the chlorine atom.
Glycidyl ethers: Compounds derived from epichlorohydrin with various substituents replacing the chlorine atom.
Uniqueness
(±)-Epichlorohydrin-epoxy-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the behavior of the compound at a molecular level is crucial .
Properties
CAS No. |
1202050-51-8 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
0 |
Synonyms |
(+-)Epichlorohydrin-epoxy-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)


![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)
